

Replicating Published Findings on Taurursodiol's Efficacy: A Comparative Guide for Researchers

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Compound of Interest

Compound Name: *Taurursodiol sodium*

Cat. No.: *B1139276*

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This guide provides a comprehensive comparison of the clinical efficacy of Taurursodiol, both as a standalone therapy (Tauroursodeoxycholic acid, TUDCA) and in combination with sodium phenylbutyrate (PB-TURSO), against other approved treatments for Amyotrophic Lateral Sclerosis (ALS), namely Riluzole and Edaravone. The information is intended for researchers, scientists, and drug development professionals to facilitate an objective evaluation of the existing evidence.

Quantitative Data Summary

The following tables summarize the key quantitative data from pivotal clinical trials of Taurursodiol and its alternatives in the treatment of ALS.

Table 1: Efficacy of Sodium Phenylbutyrate and Taurursodiol (PB-TURSO) in ALS (CENTAUR Trial)[1][2][3][4][5]

Outcome Measure	PB-TURSO (n=89)	Placebo (n=48)	Difference/Hazard Ratio (95% CI)	p-value
ALSFRS-R Score Decline (points/month)	-1.24	-1.66	0.42 (0.03 to 0.81)	0.03
Median Overall Survival (months)	25.0	18.5	HR: 0.56 (0.34-0.92)	0.023
Tracheostomy/P AV-free Survival	-	-	HR: 0.51 (0.32 to 0.84)	0.007
First Hospitalization	-	-	HR: 0.56 (0.34 to 0.95)	0.03

Table 2: Efficacy of Tauroursodeoxycholic Acid (TUDCA) in ALS (TUDCA-ALS Trial - Top-line Results)

Outcome Measure	TUDCA	Placebo	Result
Primary Endpoint (ALSFRS-R Score)	-	-	Not Met
Secondary Endpoints (Survival, Biomarkers)	-	-	No significant difference

Table 3: Efficacy of Riluzole in ALS (Meta-analysis of Clinical Trials)

Outcome Measure	Riluzole (100 mg/day)	Placebo	Hazard Ratio (95% CI) / Result
Tracheostomy-free Survival	-	-	HR: 0.80 (0.64–0.99)
Median Survival Benefit	-	-	~2-3 months
Mortality at 12 months	-	-	Significant reduction

Table 4: Efficacy of Edaravone in ALS (Study 19)

Outcome Measure	Edaravone	Placebo	Mean Difference (95% CI)	p-value
Change in ALSFRS-R Score at 24 weeks	-5.01 (SE 0.64)	-7.50 (SE 0.66)	2.49 (0.99-3.98)	0.0013

Experimental Protocols

This section details the methodologies for the key clinical trials cited.

CENTAUR Trial (PB-TURSO)

- Study Design: Phase 2, multicenter, randomized, double-blind, placebo-controlled trial with an open-label extension.
- Participants: 137 adults with definite ALS, with symptom onset within the previous 18 months.
- Intervention:
 - Treatment Group (n=89): 3 g sodium phenylbutyrate and 1 g taurursodiol, once daily for 3 weeks, then twice daily.

- Placebo Group (n=48): Matching placebo.
- Duration: 24 weeks for the randomized phase.
- Primary Outcome: Rate of decline in the Amyotrophic Lateral Sclerosis Functional Rating Scale-Revised (ALSFRS-R) total score.
- Secondary Outcomes: Rates of decline in isometric muscle strength, plasma phosphorylated axonal neurofilament H subunit levels, slow vital capacity, and a combined survival endpoint.

PHOENIX Trial (PB-TURSO)

- Study Design: Phase 3, global, randomized, double-blind, placebo-controlled trial.
- Participants: Approximately 664 adults with ALS.
- Intervention:
 - Treatment Group: Sodium phenylbutyrate and taurursodiol.
 - Placebo Group: Matching placebo.
- Duration: 48 weeks.
- Primary Outcome: Change from baseline in ALSFRS-R total score at 48 weeks.
- Secondary Outcomes: Quality of life assessments, overall survival, and respiratory function (slow vital capacity).
- Result: The trial did not meet its primary or secondary endpoints.

TUDCA-ALS Trial (TUDCA)

- Study Design: Phase 3, multicenter, randomized, double-blind, placebo-controlled trial.
- Participants: 336 adults with ALS.
- Intervention:

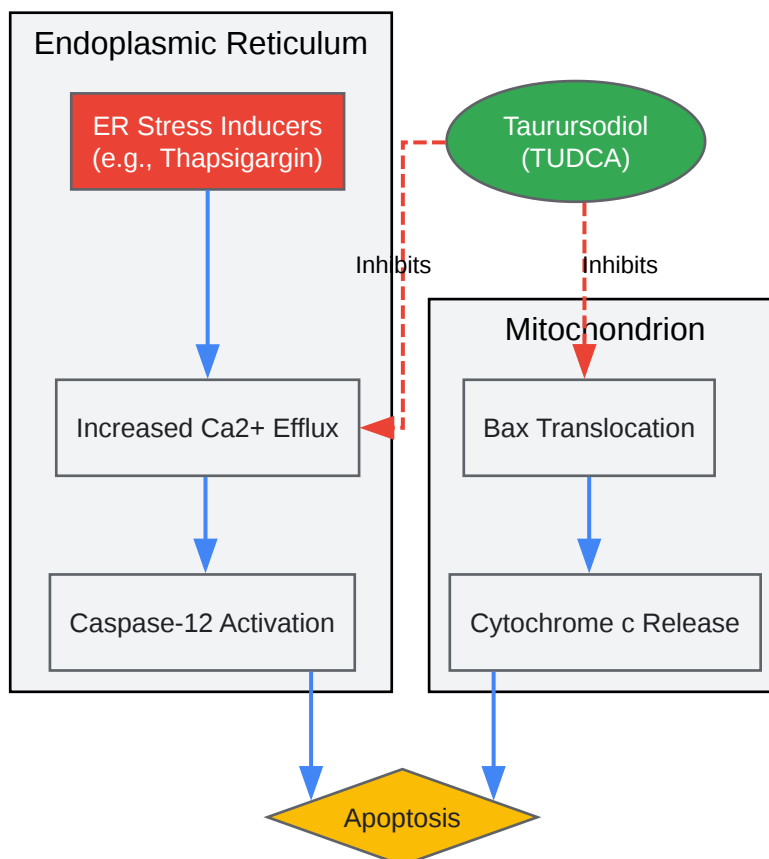
- Treatment Group: Tauroursodeoxycholic acid (TUDCA).
- Placebo Group: Matching placebo.
- Duration: 18 months.
- Primary Outcome: Difference in the proportion of responders based on the ALSFRS-R score at 18 months.
- Result: The trial failed to meet its primary endpoint.

Visualizations

Signaling Pathways

The following diagrams illustrate the proposed mechanisms of action for Taurursodiol based on preclinical findings.

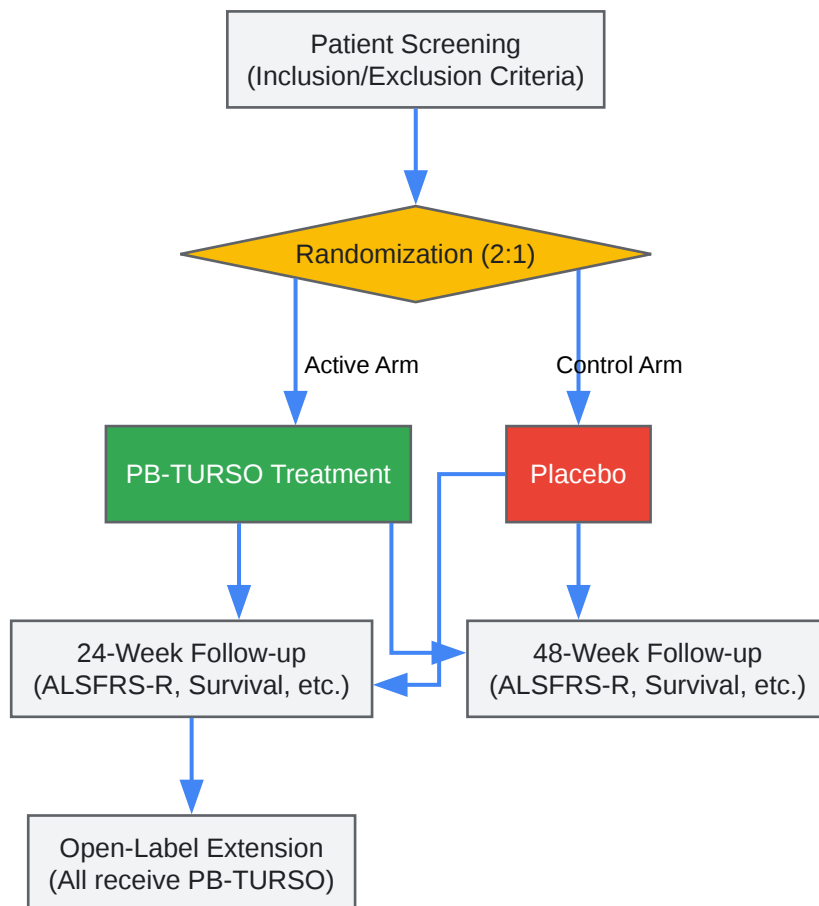
Proposed Mechanism of Taurursodiol in Mitigating Cellular Stress

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Caption: Proposed mechanism of Taurursodiol in reducing apoptosis by inhibiting ER stress and mitochondrial pathways.

Experimental Workflows

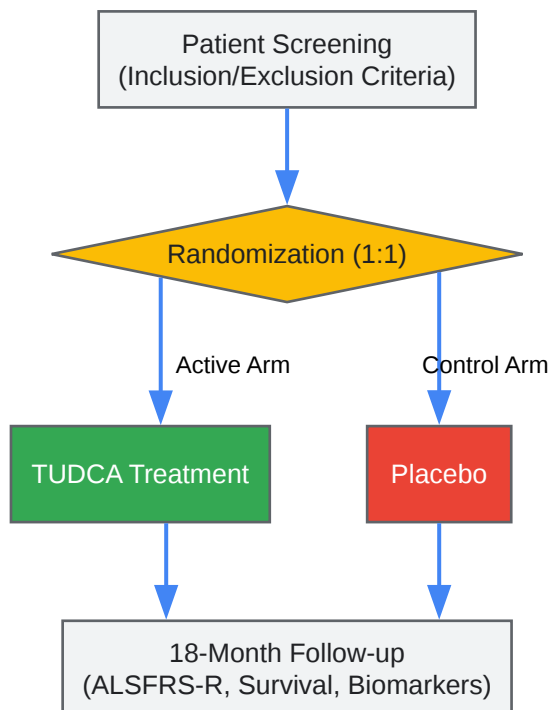
CENTAUR & PHOENIX Clinical Trial Workflow



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Caption: Simplified workflow of the CENTAUR and PHOENIX clinical trials for PB-TURSO in ALS.

TUDCA-ALS Clinical Trial Workflow



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Caption: Simplified workflow of the TUDCA-ALS clinical trial for TUDCA in ALS.

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